molecular formula C13H8F2N2O3 B13346088 (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone

(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone

Cat. No.: B13346088
M. Wt: 278.21 g/mol
InChI Key: DHXQJSPCAHURCO-UHFFFAOYSA-N
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Description

(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is an organic compound with the molecular formula C13H8F2N2O3 It is a derivative of benzophenone, characterized by the presence of amino and nitro groups on one phenyl ring and difluoro substituents on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-amino-5-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of (2,5-diaminophenyl)(2,6-difluorophenyl)methanone.

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of (2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The difluoro substituents enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
  • (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
  • 2-Amino-2′-chloro-5-nitrobenzophenone

Uniqueness

(2-Amino-5-nitrophenyl)(2,6-difluorophenyl)methanone is unique due to the presence of both amino and nitro groups on the same phenyl ring, combined with difluoro substituents on the other phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8F2N2O3

Molecular Weight

278.21 g/mol

IUPAC Name

(2-amino-5-nitrophenyl)-(2,6-difluorophenyl)methanone

InChI

InChI=1S/C13H8F2N2O3/c14-9-2-1-3-10(15)12(9)13(18)8-6-7(17(19)20)4-5-11(8)16/h1-6H,16H2

InChI Key

DHXQJSPCAHURCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F

Origin of Product

United States

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